[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
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Overview
Description
The compound “[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate” is a complex organic molecule with multiple hydroxyl groups, aromatic rings, and glycosidic linkages. This compound is likely to be a derivative of natural products, possibly flavonoids or other polyphenolic compounds, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction steps. Common reagents might include protecting groups like acetals or silyl ethers, glycosyl donors, and catalysts for specific transformations.
Industrial Production Methods
Industrial production of such compounds, if feasible, would likely involve biotechnological methods, such as microbial fermentation or plant cell cultures, to produce the core structure, followed by chemical modifications to introduce specific functional groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Aromatic substitution reactions could modify the phenolic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced derivatives, glycosylated products, or substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biological research, it might be studied for its potential antioxidant, anti-inflammatory, or antimicrobial properties, given the presence of multiple hydroxyl groups and aromatic rings.
Medicine
In medicine, derivatives of this compound could be investigated for therapeutic applications, such as anticancer, antiviral, or cardioprotective agents.
Industry
In industry, it could be used in the development of natural product-based pharmaceuticals, nutraceuticals, or as a functional ingredient in cosmetics.
Mechanism of Action
The mechanism of action would depend on the specific biological activity being studied. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple hydroxyl groups suggests potential for antioxidant activity, scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar hydroxyl groups and aromatic rings.
Kaempferol: Another flavonoid with a similar structure but different substitution pattern.
Epicatechin: A polyphenol found in green tea with antioxidant properties.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and glycosidic linkages, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C42H46O22 |
---|---|
Molecular Weight |
902.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C42H46O22/c1-15-28(48)32(52)34(54)40(58-15)60-20-12-23(46)27-24(13-20)61-37(18-5-7-19(43)8-6-18)39(31(27)51)64-42-36(56)38(29(49)16(2)59-42)63-41-35(55)33(53)30(50)25(62-41)14-57-26(47)10-4-17-3-9-21(44)22(45)11-17/h3-13,15-16,25,28-30,32-36,38,40-46,48-50,52-56H,14H2,1-2H3/b10-4+/t15-,16-,25+,28-,29-,30+,32+,33-,34+,35+,36+,38+,40-,41-,42-/m0/s1 |
InChI Key |
NOYWIWKAFOXLPQ-YXCGFLSXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O)C7=CC=C(C=C7)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O)C7=CC=C(C=C7)O)O)O)O)O |
Origin of Product |
United States |
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